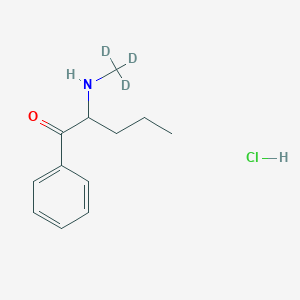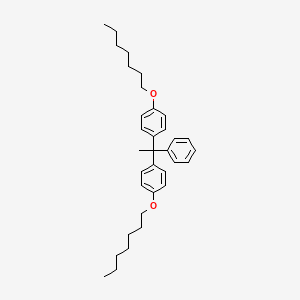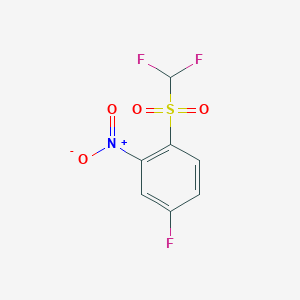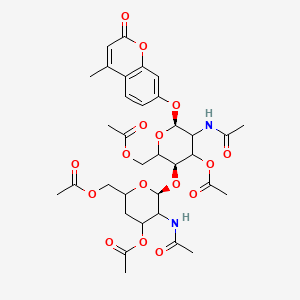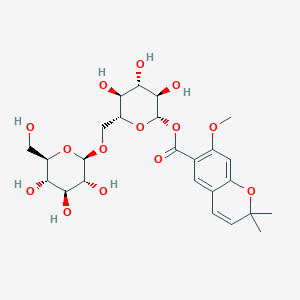
Macrophylloside D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Macrophylloside D is a natural product derived from the roots of Gentiana macrophylla, a plant commonly used in traditional Chinese medicine. It is a phenolic compound with the molecular formula C25H34O14 and a molecular weight of 558.53 g/mol . This compound has attracted significant attention due to its potential therapeutic properties, including anticancer and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Macrophylloside D involves several steps, including the extraction of the compound from the roots of Gentiana macrophylla. High-performance countercurrent chromatography (HPCCC) has been employed to isolate this compound efficiently . The n-butanol-soluble extract of Gentiana macrophylla contains hydrophilic iridoids, including this compound, which can be further purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant material. The roots of Gentiana macrophylla are harvested, dried, and ground into a fine powder. The powdered material is then subjected to solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, or acetone . The extract is concentrated and purified using chromatographic methods to obtain high-purity this compound.
化学反应分析
Types of Reactions
Macrophylloside D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
科学研究应用
Chemistry: It serves as a valuable compound for studying phenolic structures and their reactivity.
Biology: Macrophylloside D has shown potential as an anticancer agent by inhibiting the activity of certain kinases involved in tumor growth. It induces apoptosis, or programmed cell death, in cancer cells.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
Macrophylloside D exerts its effects through several molecular targets and pathways. It inhibits the activity of specific kinases involved in tumor growth, leading to the induction of apoptosis in cancer cells . The compound also modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .
相似化合物的比较
Macrophylloside D is structurally similar to other phenolic compounds found in Gentiana macrophylla, such as loganic acid, swertiamarin, and gentiopicroside . this compound is unique due to its specific molecular structure and potent biological activities. Unlike other compounds, this compound has shown significant anticancer and anti-inflammatory properties, making it a promising candidate for further research and development .
List of Similar Compounds
- Loganic acid
- Swertiamarin
- Gentiopicroside
This compound stands out among these compounds due to its unique combination of structural features and biological activities.
属性
分子式 |
C25H34O14 |
|---|---|
分子量 |
558.5 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate |
InChI |
InChI=1S/C25H34O14/c1-25(2)5-4-10-6-11(13(34-3)7-12(10)39-25)22(33)38-24-21(32)19(30)17(28)15(37-24)9-35-23-20(31)18(29)16(27)14(8-26)36-23/h4-7,14-21,23-24,26-32H,8-9H2,1-3H3/t14-,15-,16-,17-,18+,19+,20-,21-,23-,24+/m1/s1 |
InChI 键 |
BKABLXWGRDWHDB-GWOWOUNZSA-N |
手性 SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)C |
规范 SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



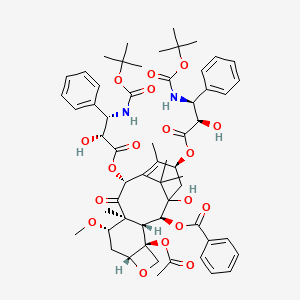
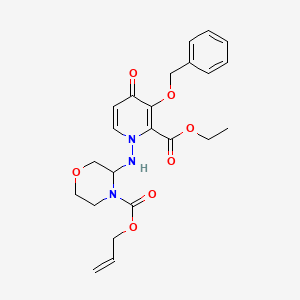
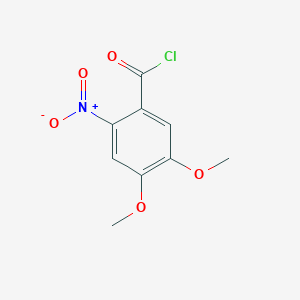

![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)

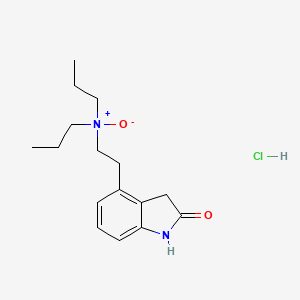
![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)
